

Metolcarb chemical structure and properties

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Metolcarb: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolcarb, a carbamate insecticide, has been utilized in agricultural applications for the control of a variety of pests. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of **Metolcarb**. Detailed experimental protocols for the determination of its key properties, based on internationally recognized guidelines, are presented. Furthermore, this document elucidates the metabolic pathways of **Metolcarb** and provides a comprehensive understanding of its biological interactions. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Chemical Structure and Identification

Metolcarb, chemically known as (3-methylphenyl) N-methylcarbamate, is a carbamate ester.[1] [2] Its structure consists of a methylcarbamic acid moiety esterified with m-cresol.

- Chemical Formula: C9H11NO2[3]
- Molecular Weight: 165.19 g/mol [4]
- IUPAC Name: (3-methylphenyl) N-methylcarbamate[5]



• CAS Number: 1129-41-5

• Synonyms: m-Tolyl methylcarbamate, MTMC, Metacrate, Tsumacide

Chemical Structure:

Caption: Chemical structure of **Metolcarb**.

Physicochemical Properties

The physicochemical properties of **Metolcarb** are crucial for understanding its environmental fate and biological activity. A summary of these properties is provided in the table below.

Property	Value	Reference(s)
Physical State	Colorless crystalline solid	
Melting Point	74-77 °C	_
Boiling Point	293.03 °C (estimate)	-
Vapor Pressure	0.000358 mmHg at 25°C	-
Water Solubility	2600 mg/L at 30°C	-
log K₀w (Octanol-Water Partition Coefficient)	1.7	-

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **Metolcarb**, based on OECD guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point of **Metolcarb** can be determined using the capillary tube method.

Methodology:



- A small, finely powdered sample of **Metolcarb** is introduced into a capillary tube, which is then sealed at one end.
- The capillary tube is placed in a heated bath or a metal block of a melting point apparatus.
- The temperature is raised at a slow, controlled rate.
- The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Boiling Point Determination (OECD Guideline 103)

The boiling point of **Metolcarb** can be determined using the dynamic method.

Methodology:

- The vapor pressure of the substance is measured at various temperatures.
- The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.
- A graph of vapor pressure versus temperature is plotted, and the boiling point at standard atmospheric pressure is extrapolated.

Vapor Pressure Determination (OECD Guideline 104)

The vapor pressure of **Metolcarb** can be determined using the gas saturation method.

Methodology:

- A stream of an inert gas is passed over the substance at a known flow rate and temperature, allowing the gas to become saturated with the vapor of the substance.
- The amount of substance transported by the gas is determined by trapping and quantifying
 it.
- The vapor pressure is calculated from the amount of substance transported and the volume of gas used.



Water Solubility Determination (OECD Guideline 105)

The water solubility of **Metolcarb** can be determined using the column elution method.

Methodology:

- A column is packed with an inert support material coated with an excess of **Metolcarb**.
- Water is passed through the column at a slow, constant rate.
- The concentration of Metolcarb in the eluate is determined periodically until it becomes constant, indicating saturation.
- The water solubility is the mean of the concentrations from at least five consecutive samples.

Octanol-Water Partition Coefficient (log Kow) Determination (OECD Guideline 117)

The octanol-water partition coefficient of **Metolcarb** can be determined using the High-Performance Liquid Chromatography (HPLC) method.

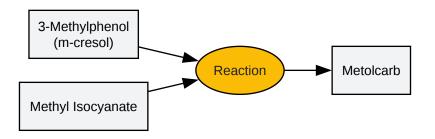
Methodology:

- A reversed-phase HPLC column is used with a mobile phase of a water/organic solvent mixture.
- A series of reference compounds with known log K₀w values are injected, and their retention times are measured.
- A calibration curve of log (retention time) versus log K₀w is constructed.
- **Metolcarb** is injected under the same conditions, and its retention time is measured.
- The log K₀w of **Metolcarb** is determined by interpolation from the calibration curve.

Synthesis of Metolcarb

Metolcarb is synthesized via the reaction of 3-methylphenol (m-cresol) with methyl isocyanate.





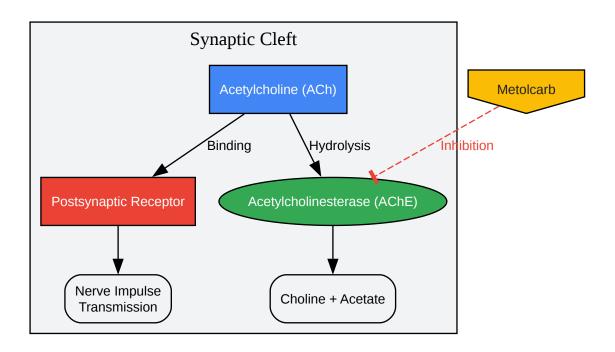
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Caption: Synthesis workflow for **Metolcarb**.

Mechanism of Action: Cholinesterase Inhibition

Metolcarb, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

Signaling Pathway:



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Caption: Mechanism of acetylcholinesterase inhibition by **Metolcarb**.



By inhibiting AChE, **Metolcarb** leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of postsynaptic receptors and disruption of normal nerve function.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of **Metolcarb** on AChE can be quantified using a colorimetric assay based on Ellman's reagent.

Methodology:

- Reagent Preparation:
 - Phosphate buffer (0.1 M, pH 8.0).
 - DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.
 - Acetylthiocholine iodide (ATCI) substrate solution.
 - Acetylcholinesterase enzyme solution.
 - Metolcarb solutions of varying concentrations.
- Assay Procedure:
 - In a 96-well plate, add the phosphate buffer, DTNB solution, and AChE enzyme solution to each well.
 - Add the Metolcarb solutions (or solvent control) to the respective wells and pre-incubate.
 - Initiate the reaction by adding the ATCI substrate solution.
- Measurement:
 - Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

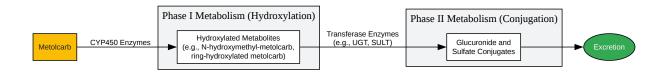


- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of Metolcarb.
 - Determine the IC₅₀ value (the concentration of Metolcarb that causes 50% inhibition of AChE activity).

Metabolism of Metolcarb

Metolcarb undergoes metabolic transformation in organisms such as mammals, insects, and plants. The primary metabolic pathways involve hydroxylation and subsequent conjugation.

Metabolic Pathway:



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Caption: Generalized metabolic pathway of **Metolcarb**.

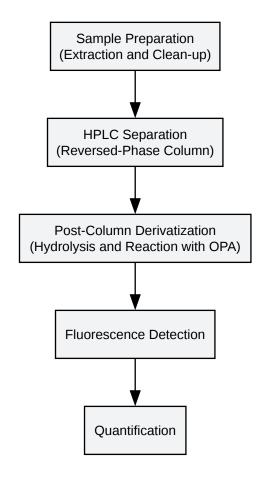
Phase I metabolism, primarily mediated by cytochrome P450 enzymes, introduces hydroxyl groups onto the N-methyl group or the aromatic ring. In Phase II, these hydroxylated metabolites are conjugated with endogenous molecules like glucuronic acid or sulfate by transferase enzymes, increasing their water solubility and facilitating their excretion from the body.

Analytical Methods

The determination of **Metolcarb** residues in environmental and biological samples is typically performed using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for HPLC Analysis:





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Caption: Typical workflow for the analysis of **Metolcarb** by HPLC.

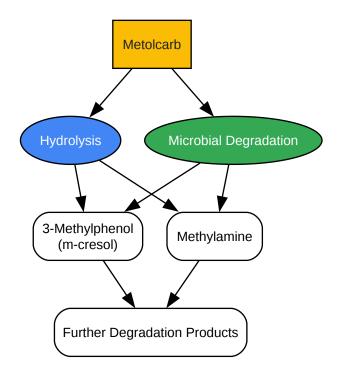
A common method involves reversed-phase HPLC separation followed by post-column derivatization. After separation on a C18 column, **Metolcarb** is hydrolyzed to methylamine, which then reacts with o-phthalaldehyde (OPA) and a thiol to form a highly fluorescent derivative that can be sensitively detected.

Environmental Fate and Degradation

Metolcarb can be degraded in the environment through various processes, including hydrolysis and microbial degradation. Hydrolysis is more rapid under alkaline conditions. The degradation of **Metolcarb** can lead to the formation of several by-products.

Degradation Pathway:





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Caption: Simplified degradation pathway of **Metolcarb**.

Conclusion

This technical guide has provided a detailed examination of the chemical and physical properties of **Metolcarb**, along with standardized methodologies for their determination. The synthesis, mechanism of action as a cholinesterase inhibitor, metabolic fate, and analytical procedures have been thoroughly described. The information presented herein serves as a valuable resource for researchers, scientists, and professionals in the fields of drug development, toxicology, and environmental science who are engaged in work related to **Metolcarb** or other carbamate compounds.

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